Product packaging for 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine(Cat. No.:)

6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B11771166
M. Wt: 211.06 g/mol
InChI Key: VLCUIZAOGJBWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the discovery of novel therapeutic agents. The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in drug design, recognized for its potential in developing inhibitors that target critical biological pathways . Research indicates that derivatives based on this core structure have been designed as potent colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and microtubule dynamics, leading to cell cycle arrest and apoptosis in various human cancer cell lines . Furthermore, this scaffold has been successfully employed in the structure-based design of inhibitors for protein kinases like MPS1, a key regulator of the spindle assembly checkpoint that is overexpressed in many tumors, making it a significant target in oncology research . The bromine atom at the 6-position provides a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling rapid exploration of structure-activity relationships. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2 B11771166 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

InChI

InChI=1S/C8H7BrN2/c1-5-2-6-4-10-8(9)3-7(6)11-5/h2-4,11H,1H3

InChI Key

VLCUIZAOGJBWQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(C=C2N1)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 6 Bromo 2 Methyl 1h Pyrrolo 3,2 C Pyridine and Analogous Scaffolds

Foundational Strategies for Pyrrolo[3,2-c]pyridine Ring System Construction

Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) represent a highly efficient strategy for the synthesis of complex heterocyclic frameworks like pyrrolo[3,2-c]pyridines from simple, readily available starting materials in a single step. These reactions enhance synthetic efficiency by minimizing the number of purification steps, reducing solvent waste, and saving time and resources. The diversity of the final products can be easily achieved by systematically varying the individual components of the reaction.

While specific MCRs for this compound are not extensively documented, the principles have been successfully applied to analogous structures. For instance, a three-component reaction for the synthesis of pyrano[3,2-c]pyridine scaffolds proceeds smoothly by reacting a pyridone, malononitrile, and various aromatic aldehydes. windows.net This approach, which involves the simultaneous interaction of three or more components, highlights the potential for MCRs to generate diverse libraries of fused pyridine heterocycles. windows.net The application of transition metal-catalyzed MCRs, in particular, has opened new avenues for the one-pot synthesis of numerous heterocyclic systems. windows.net Such methodologies could be adapted to the pyrrolo[3,2-c]pyridine core, offering a powerful tool for generating structural diversity for medicinal chemistry applications.

Reaction TypeComponentsResulting ScaffoldKey Advantages
Three-Component ReactionPyridone, Malononitrile, Aromatic AldehydePyrano[3,2-c]pyridineHigh efficiency, scaffold diversity, resource-efficient
Palladium-Catalyzed MCRAlkynones, Alkenones, AllenesVarious HeterocyclesOne-pot synthesis, access to complex frameworks
Aza-Wittig/Diels-AlderAldehydes, Unsaturated Acids, EnaminesSubstituted PyridinesTwo-pot, three-component access to diverse pyridines nih.gov

Metal-Free and Organocatalytic Synthetic Pathways

In recent years, a significant shift towards more sustainable synthetic methods has spurred the development of metal-free and organocatalytic pathways for the synthesis of N-heterocyclic compounds. These approaches avoid the use of potentially toxic and expensive heavy metals, often leading to cleaner reaction profiles and simplified purification procedures.

For the synthesis of pyrrole and pyridine-containing scaffolds, several metal-free catalytic systems have been reported. Iodine, for example, can be used to catalyze the [3+2]-cycloaddition process for synthesizing pyrrole derivatives. nih.gov Similarly, tris(perfluorophenyl)borane has been utilized as a catalyst for the metal-free transfer hydrogenation of pyridines. nih.gov Acid-promoted multicomponent reactions provide another metal-free route for constructing imidazole scaffolds, a strategy that could be explored for pyrrolopyridine synthesis. researchgate.net These methods align with the principles of green chemistry by reducing reliance on heavy metal catalysts.

Table of Metal-Free Catalysts and Applications

Catalyst System Reaction Type Target Scaffold Reference
Iodine / DMF [3+2]-Cycloaddition 5-Amino-1H-pyrrole-2-carboxylates nih.gov
Tris(perfluorophenyl)borane Transfer Hydrogenation Piperidine Derivatives nih.gov
tBuOK [3+2]-Cyclization Dihydropyrrole and Pyrrole Frameworks nih.gov

Regioselective Introduction of Bromo and Alkyl Substituents

Strategies for Site-Specific Bromination

The regioselective introduction of a bromine atom onto the pyrrolo[3,2-c]pyridine scaffold is a critical step in the synthesis of the target compound and its analogs. Site-specific bromination is typically achieved through electrophilic aromatic substitution, where the inherent electronic properties of the heterocyclic system direct the incoming electrophile. For pyrrole and its fused derivatives, the pyrrole ring is highly activated towards electrophilic attack.

Common brominating agents such as N-bromosuccinimide (NBS) are widely used for the regioselective bromination of aromatic and heteroaromatic compounds. mdpi.com In the case of related pyrrolopyridine systems, such as pyrrolo[2,3-b]pyridines, bromination with NBS or bromine has been shown to occur selectively at the 3-position of the pyrrole ring. google.com The precise position of bromination on the pyrrolo[3,2-c]pyridine core depends on the reaction conditions and the directing effects of the fused pyridine ring and any existing substituents. The use of NBS in a suitable solvent like acetonitrile (B52724) at controlled temperatures is a standard method to achieve high regioselectivity. mdpi.com

Methodologies for Installing Alkyl Moieties (e.g., Methyl Group at C-2)

Installing an alkyl group, such as the methyl group at the C-2 position of the 6-bromo-1H-pyrrolo[3,2-c]pyridine core, requires specific and reliable synthetic methodologies. A powerful and frequently employed strategy involves a domino palladium-mediated Sonogashira coupling followed by cyclization. nih.gov

This approach starts with a suitably substituted pyridine precursor, such as 4-amino-2-bromo-5-iodopyridine. nih.gov A Sonogashira cross-coupling reaction is performed with an appropriate terminal alkyne. To install a methyl group at the C-2 position, propyne (CH₃C≡CH) would be the alkyne of choice. The resulting alkyne-substituted pyridine intermediate then undergoes a base-mediated cyclization to form the desired 2-methyl-pyrrolo[3,2-c]pyridine ring system. nih.gov This domino approach is highly efficient for constructing the core scaffold with the desired C-2 substitution.

Green Chemistry Considerations in Pyrrolo[3,2-c]pyridine Synthesis

The principles of green chemistry are increasingly important in modern organic synthesis, aiming to design processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyrrolo[3,2-c]pyridine derivatives can be made more environmentally benign by incorporating several green chemistry approaches.

Multi-component reactions (MCRs), as discussed earlier, are inherently green as they increase atom economy and reduce the number of synthetic steps and associated waste. windows.netrasayanjournal.co.in The use of microwave-assisted synthesis can significantly shorten reaction times and improve yields, contributing to energy efficiency. rasayanjournal.co.in Furthermore, the development of metal-free and organocatalytic pathways avoids the environmental and health risks associated with heavy metal catalysts. nih.gov The selection of safer, renewable, or recyclable solvents, or even performing reactions under solventless conditions, is another key aspect of green synthesis. rasayanjournal.co.in For example, ionic liquids are being explored as "Green Solvents" due to their low toxicity and potential for recyclability. rasayanjournal.co.in By integrating these strategies, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates and increase yields in the preparation of heterocyclic compounds. This methodology has been successfully applied to the synthesis of 1H-pyrrolo[3,2-c]pyridine derivatives.

In a notable example, the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines was achieved through a microwave-assisted Suzuki coupling reaction. nih.gov The key intermediate, 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, was reacted with various substituted phenylboronic acids in the presence of a palladium catalyst (Pd(PPh3)4) and a base (K2CO3) in a mixture of 1,4-dioxane and water. The use of microwave irradiation at 125 °C significantly reduced the reaction time to 26 minutes, affording the desired products in yields ranging from 32% to 94%. nih.gov

The synthesis of the bromo-precursor itself can also be expedited using microwave irradiation. For instance, the reaction of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboric acid was carried out in a microwave reactor at 85 °C for 30 minutes to produce 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine. nih.gov These examples underscore the efficiency of microwave technology in the synthesis of complex pyrrolopyridine scaffolds.

Table 1: Microwave-Assisted Synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines
Aryl Boronic Acid SubstituentReaction Time (min)Temperature (°C)Yield (%)Reference
m-tolyl2612594 nih.gov
4-ethoxyphenyl2612557 nih.gov
pyridin-3-yl2612555 nih.gov
4-chlorophenyl2612532 nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a significant step towards greener and more sustainable chemical synthesis. These methods reduce environmental pollution and can lead to simpler work-up procedures and higher yields. While specific examples for the synthesis of this compound under solvent-free conditions are not extensively documented, the synthesis of analogous azaindole derivatives demonstrates the feasibility of this approach.

For instance, a catalyst- and solvent-free protocol has been developed for the synthesis of 7-azagramine analogues through a three-component Mannich-type reaction. This reaction, involving a 7-azaindole, an aromatic aldehyde, and a heterocyclic amine, proceeds efficiently at 80-85 °C under solvent-free conditions, yielding the desired products in a short time.

Furthermore, the direct C-3 coupling of azaindoles with cyclic imines has been achieved under solvent-free conditions, utilizing both classical heating and microwave irradiation. In these cases, microwave heating proved to be more efficient, leading to higher yields and significantly shorter reaction times. These examples highlight the potential of applying solvent-free conditions to the synthesis of various pyrrolopyridine scaffolds, offering a more environmentally benign alternative to traditional solvent-based methods.

Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly alternative for the synthesis of complex molecules. While a complete biocatalytic synthesis of this compound has not been reported, enzymatic methods for key transformations in the synthesis of azaindole derivatives have been explored, suggesting potential applications for this class of compounds.

Enzymatic Halogenation: The introduction of a bromine atom onto the azaindole scaffold can potentially be achieved using halogenase enzymes. A thermostable RebH variant has been shown to catalyze the halogenation of various indole and azaindole derivatives. frontiersin.orgresearchgate.net These reactions use benign halide salts as the halogen source and proceed with excellent regioselectivity under mild, aqueous conditions. frontiersin.orgresearchgate.net For azaindole compounds, NMR analysis has identified the C3 position as the site of halogenation. frontiersin.org This enzymatic approach avoids the use of hazardous halogenating reagents typically employed in traditional organic synthesis. frontiersin.org

Biocatalytic Methylation: The methylation of the pyrrole nitrogen in the 1H-pyrrolo[3,2-c]pyridine core is another step where biocatalysis could be applied. Engineered and natural methyltransferases have been successfully used for the regioselective N-methylation of various unsaturated heterocycles, including benzimidazoles and imidazoles. nih.govudg.edunih.gov These enzymatic reactions can achieve high yields (up to 99%) and regioselectivity (up to >99%) using simple alkylating agents like iodoalkanes or methyl tosylate. udg.edunih.govscite.ai The use of a cyclic enzyme cascade can also enable the efficient recycling of the S-adenosyl-L-methionine (SAM) cosubstrate. thieme-connect.com

Table 2: Potential Biocatalytic Steps in the Synthesis of Substituted Pyrrolopyridines
TransformationEnzyme ClassKey AdvantagesPotential ApplicationReference
HalogenationHalogenase (e.g., RebH variant)High regioselectivity, mild aqueous conditions, use of benign halide salts.Introduction of bromine at a specific position on the pyrrolopyridine ring. frontiersin.orgresearchgate.net
N-MethylationMethyltransferaseHigh regioselectivity and yield, use of simple alkylating agents.Methylation of the pyrrole nitrogen. nih.govudg.edunih.gov

The application of these biocatalytic methods to the synthesis of this compound and its analogs could significantly enhance the sustainability and efficiency of their production. Further research in this area is warranted to develop a fully biocatalytic or chemoenzymatic route to this important class of compounds.

Chemical Reactivity and Derivatization Strategies for 6 Bromo 2 Methyl 1h Pyrrolo 3,2 C Pyridine

Reactivity Profile of the Bromine Substituent at C-6

The bromine atom at the C-6 position of the pyridine (B92270) ring is a key handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. Its reactivity is influenced by the electron-deficient nature of the pyridine ring, making it an excellent substrate for such transformations.

Cross-Coupling Reactivity and Subsequent Functionalization

Palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of the C-6 position. The Suzuki-Miyaura coupling, in particular, has been successfully employed to form carbon-carbon bonds. While direct experimental data for 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine is limited in publicly available literature, studies on the closely related 6-bromo-1H-pyrrolo[3,2-c]pyridine provide valuable insights. For instance, after N-arylation of the pyrrole (B145914) nitrogen, the bromine at C-6 can be efficiently coupled with various arylboronic acids.

A notable example involves the Suzuki cross-coupling reaction of 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine with a range of substituted phenylboronic acids. This reaction, typically catalyzed by a palladium complex such as Pd(PPh₃)₄ in the presence of a base like potassium carbonate, proceeds in a microwave reactor to afford the corresponding 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines in good yields. This demonstrates the feasibility of introducing diverse aryl and heteroaryl moieties at this position.

The Buchwald-Hartwig amination offers another powerful tool for C-N bond formation at the C-6 position. This reaction allows for the coupling of various primary and secondary amines with the bromo-substituted scaffold, leading to the synthesis of a wide array of 6-amino-pyrrolo[3,2-c]pyridine derivatives. The choice of palladium catalyst and ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine (B1218219) ligands often proving effective.

Below is a representative table of potential cross-coupling reactions at the C-6 position, based on analogous systems:

Reaction NameCoupling PartnerCatalyst/Ligand System (Typical)Product Type
Suzuki-Miyaura CouplingArylboronic acidPd(PPh₃)₄, K₂CO₃6-Aryl-2-methyl-1H-pyrrolo[3,2-c]pyridine
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃, BINAP, NaOtBu6-Amino-2-methyl-1H-pyrrolo[3,2-c]pyridine
Heck ReactionAlkenePd(OAc)₂, PPh₃, Et₃N6-Alkenyl-2-methyl-1H-pyrrolo[3,2-c]pyridine
Stille CouplingOrganostannanePd(PPh₃)₄, LiCl6-Aryl/Alkenyl-2-methyl-1H-pyrrolo[3,2-c]pyridine

Nucleophilic Displacement Reactions

Direct nucleophilic displacement of the bromine atom at C-6 by common nucleophiles is generally challenging due to the electron-rich nature of the pyridine ring, which disfavors the formation of a Meisenheimer-like intermediate. The reactivity of halopyridines towards nucleophilic aromatic substitution (SNA) is significantly lower than that of corresponding nitro-activated aryl halides. For nucleophilic attack to occur, the pyridine ring typically requires activation by strong electron-withdrawing groups or the use of very strong nucleophiles under harsh reaction conditions.

In the context of this compound, the pyrrole fusion does not provide sufficient activation for facile nucleophilic displacement of the C-6 bromine. Therefore, cross-coupling reactions are the preferred and more versatile strategy for functionalization at this position.

Functionalization of the Pyrrolo[3,2-c]pyridine Core

Beyond the bromine substituent, the pyrrolo[3,2-c]pyridine core offers several avenues for functionalization, including reactions at the pyrrole nitrogen and C-H bonds.

N-Functionalization (e.g., N-Alkylation, N-Arylation)

The nitrogen atom of the pyrrole ring is a nucleophilic center and can readily undergo functionalization.

N-Alkylation: The deprotonation of the pyrrole N-H with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), generates a nucleophilic anion that can react with various alkylating agents (e.g., alkyl halides, tosylates) to yield N-alkylated products. The choice of base and solvent is critical to control the reaction and avoid potential side reactions.

N-Arylation: Copper- and palladium-catalyzed N-arylation reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination, are effective methods for introducing aryl or heteroaryl groups at the pyrrole nitrogen. For instance, the N-arylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine with 3,4,5-trimethoxyphenylboronic acid has been achieved using copper(II) acetate (B1210297) and pyridine in a microwave reactor. This demonstrates the feasibility of introducing electronically diverse aryl groups, which can modulate the electronic properties and biological activity of the molecule.

FunctionalizationReagents (Typical)Product
N-AlkylationAlkyl halide, NaH, DMF1-Alkyl-6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
N-Arylation (Ullmann)Aryl halide, CuI, K₂CO₃, DMF1-Aryl-6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine
N-Arylation (Buchwald-Hartwig)Aryl halide, Pd catalyst, ligand, base1-Aryl-6-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine

C-H Functionalization and Late-Stage Diversification

Direct C-H functionalization has emerged as a powerful tool for the late-stage diversification of complex molecules, offering a more atom- and step-economical approach compared to traditional methods that rely on pre-functionalized substrates. researchgate.neta2bchem.com For the this compound scaffold, several C-H bonds are potential sites for functionalization.

The reactivity of the C-H bonds is influenced by both the electronic properties of the pyridine and pyrrole rings. The pyridine ring is generally electron-deficient, making its C-H bonds susceptible to activation by transition metals that can operate through a variety of mechanisms, including concerted metalation-deprotonation or oxidative addition. Conversely, the pyrrole ring is electron-rich, and its C-H bonds are more prone to electrophilic substitution or deprotonation-metalation pathways.

Late-stage diversification strategies often employ robust and functional group-tolerant reactions to modify a core scaffold in the final steps of a synthesis. This approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Rearrangement Reactions Involving the Pyrrolopyridine System

Rearrangement reactions can provide access to novel heterocyclic scaffolds from readily available precursors. In the context of pyrrolopyridine systems, skeletal rearrangements can be induced under thermal or acidic conditions.

One notable rearrangement in related N-heterocyclic systems is the Dimroth rearrangement. researchgate.netnih.gov This rearrangement typically involves the isomerization of a heterocyclic ring containing an exocyclic imino or amino group, leading to the transposition of a ring heteroatom with an exocyclic one. While a classic Dimroth rearrangement is not directly applicable to the parent this compound, derivatives bearing specific functionalities might undergo such transformations. The reaction is often driven by the formation of a thermodynamically more stable isomer and can be influenced by pH, temperature, and the nature of substituents. nih.gov

Other potential rearrangements could involve ring-opening and ring-closing sequences, particularly under acidic conditions, which could lead to the formation of isomeric pyrrolopyridine scaffolds or other fused heterocyclic systems. However, specific examples of such rearrangements for the 2-methyl-1H-pyrrolo[3,2-c]pyridine core are not well-documented in the current literature.

Reaction Mechanisms and Kinetic Studies

The intricate dance of electrons and atoms in chemical transformations is elegantly choreographed in cascade and domino reactions, offering a powerful strategy for the synthesis of complex molecular architectures from simpler precursors in a single operation. For the this compound scaffold, while specific kinetic studies are not extensively documented in publicly available literature, the mechanistic pathways of such reactions can be elucidated by drawing parallels with closely related heterocyclic systems and applying fundamental principles of organic chemistry.

Mechanistic Pathways of Cascade and Domino Reactions

Cascade and domino reactions involving substituted pyrrolopyridines often proceed through a series of intramolecular and intermolecular events, meticulously orchestrated to build molecular complexity with high efficiency. A plausible mechanistic pathway for the construction of a pyrrolo[3,2-c]pyridine core, by analogy to related nitrogen-containing heterocycles, can be envisioned through a palladium-catalyzed tandem reaction.

One such hypothetical cascade for a related hexahydro-1H-pyrrolo[3,2-c]pyridine system involves a sequence of vinylogous addition, reductive elimination, protonation, allylic amination, and a 1,3-hydrogen transfer. researchgate.net While this example leads to a saturated analog, it provides a foundational understanding of the types of transformations that can be involved.

In the context of domino reactions for the synthesis of functionalized pyrrolopyridine isomers, a common strategy involves a multi-component approach where the pyrrole and pyridine rings are formed in a sequential manner. For instance, a domino reaction for the synthesis of pyrrolo[1,2-b]pyridazines, an isomeric system, involves a Sonogashira cross-coupling, followed by an isomerization and an intramolecular condensation.

A hypothetical domino reaction for the formation of a substituted 1H-pyrrolo[3,2-c]pyridine could commence with a nucleophilic attack from an appropriately substituted aminopyridine derivative onto an activated alkyne, followed by an intramolecular cyclization to form the pyrrole ring. The presence of the bromo and methyl substituents on the starting materials would then be carried through to the final product, influencing the electronic properties and subsequent reactivity of the heterocyclic system.

The following table outlines a generalized, hypothetical mechanistic sequence for a domino reaction leading to a pyrrolo[3,2-c]pyridine core, drawing on established reaction types in heterocyclic synthesis.

StepReaction TypeDescription
1Nucleophilic AdditionAn aminopyridine precursor undergoes a nucleophilic attack on an activated triple bond of a reaction partner.
2Intramolecular CyclizationThe intermediate formed undergoes an intramolecular cyclization to form the five-membered pyrrole ring fused to the pyridine core.
3AromatizationThe cyclized intermediate undergoes a dehydration or a similar elimination reaction to yield the aromatic pyrrolo[3,2-c]pyridine system.

Influence of Substituents on Reaction Outcomes and Regioselectivity

The substituents on the 1H-pyrrolo[3,2-c]pyridine ring system play a crucial role in directing the outcome of chemical reactions, particularly in terms of regioselectivity. The interplay between the electron-donating methyl group at the 2-position and the electron-withdrawing but ortho-, para-directing bromo group at the 6-position dictates the reactivity of the molecule towards various reagents.

Electronic Effects of Substituents:

2-Methyl Group: The methyl group is an electron-donating group through an inductive effect and hyperconjugation. This increases the electron density of the pyrrole ring, making it more susceptible to electrophilic attack. It is expected to activate the pyrrole ring towards electrophilic substitution.

6-Bromo Group: The bromo substituent is an electron-withdrawing group via its inductive effect, which deactivates the pyridine ring towards electrophilic substitution. However, due to its lone pairs of electrons, it can act as a weak π-donor and is an ortho-, para-director in electrophilic aromatic substitution reactions on the pyridine ring.

In electrophilic substitution reactions, the position of attack will be determined by the combined electronic effects of the substituents and the inherent reactivity of the pyrrolo[3,2-c]pyridine nucleus. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring. Therefore, electrophilic attack is most likely to occur on the pyrrole ring, at the C3 position, which is activated by the 2-methyl group.

Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions:

The following table summarizes the expected influence of the substituents on the regioselectivity of different reaction types on the this compound core.

Reaction TypePredicted Major RegioisomerRationale
Electrophilic Aromatic Substitution3-SubstitutedThe pyrrole ring is more activated than the pyridine ring. The 2-methyl group directs electrophilic attack to the C3 position.
Palladium-Catalyzed Cross-Coupling6-SubstitutedThe reaction occurs selectively at the C-Br bond, which is the site of the leaving group for the cross-coupling reaction.
NitrationSubstitution on the pyridine ringUnder harsh acidic conditions, the pyrrole ring may be protonated and deactivated. Nitration may then occur on the less deactivated pyridine ring, directed by the bromo group. A known synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine involves nitration of a pyridine precursor. nih.gov

It is important to note that while these predictions are based on established principles, the actual outcomes can be influenced by various factors including the specific reaction conditions, the nature of the reagents, and steric effects.

Advanced Spectroscopic and Analytical Characterization Techniques for Pyrrolo 3,2 C Pyridine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine, a combination of one-dimensional and two-dimensional NMR techniques offers a complete picture of its molecular architecture.

Proton NMR (¹H NMR) for Structural Elucidation

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals (resonances) are expected for the methyl group protons, the protons on the pyrrole (B145914) and pyridine (B92270) rings, and the N-H proton of the pyrrole ring.

The chemical shift (δ) of each proton is influenced by the electron density around it. For instance, aromatic protons typically resonate in the downfield region (higher ppm values) compared to aliphatic protons like those of the methyl group. The signal for the N-H proton is often broad and its chemical shift can vary depending on the solvent and concentration. Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals, providing valuable information about the connectivity of the atoms.

Expected ¹H NMR Spectral Data for this compound:

Proton Expected Chemical Shift (δ, ppm) Expected Multiplicity
-CH₃ ~2.4 Singlet
H3 ~6.3 Singlet
H4 ~7.8 Singlet
H7 ~8.1 Singlet

Note: The data in this table is predicted based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to characterize their chemical environment. Since the natural abundance of the ¹³C isotope is low (~1.1%), ¹³C-¹³C coupling is negligible, resulting in a spectrum where each unique carbon atom typically appears as a single line.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap. The positions of the signals provide insight into the type of carbon atom (e.g., aliphatic, aromatic, or part of a heteroaromatic ring). The bromine atom and the nitrogen atoms in the rings will have a significant influence on the chemical shifts of the adjacent carbon atoms.

Expected ¹³C NMR Spectral Data for this compound:

Carbon Atom Expected Chemical Shift (δ, ppm)
-CH₃ ~14
C2 ~145
C3 ~100
C3a ~128
C4 ~125
C6 ~115
C7 ~140

Note: The data in this table is predicted based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for establishing the complete structural connectivity of a molecule by correlating signals from different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. Cross-peaks in the 2D spectrum connect the signals of coupled protons, which helps to piece together fragments of the molecule. For this compound, COSY would confirm the connectivity within the individual ring systems, although given the number of isolated protons in the predicted structure, fewer correlations would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com Each cross-peak in the HSQC spectrum links a specific proton with its corresponding carbon, providing a definitive assignment of the carbon skeleton based on the already assigned proton spectrum. youtube.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound.

For this compound, the presence of a bromine atom is readily identified by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2⁺), separated by two mass units. docbrown.info

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion with high precision, which allows for the determination of the molecular formula. The fragmentation of the molecular ion upon further energetic collisions provides additional structural clues. The fragmentation pattern is a unique fingerprint of the molecule and can help to confirm the arrangement of atoms.

Expected Mass Spectrometry Data for this compound:

Ion m/z (mass/charge) Description
[M]⁺ 210 Molecular ion with ⁷⁹Br
[M+2]⁺ 212 Molecular ion with ⁸¹Br
[M-Br]⁺ 131 Loss of the bromine atom

Note: The data in this table is predicted based on the chemical structure.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. uobasrah.edu.iq The resulting spectrum displays absorption bands at specific frequencies (or wavenumbers, cm⁻¹) that correspond to the different vibrational modes of the molecule's functional groups.

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond of the pyrrole ring, C-H bonds of the aromatic rings and the methyl group, C=C and C=N bonds within the aromatic system, and the C-Br bond. The position and intensity of these bands can confirm the presence of these key functional groups.

Expected FTIR Spectral Data for this compound:

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3400 N-H stretching Pyrrole N-H
~3100-3000 C-H stretching Aromatic C-H
~2950-2850 C-H stretching Methyl C-H
~1600-1450 C=C and C=N stretching Aromatic rings
~1380 C-H bending Methyl C-H

Note: The data in this table is predicted based on the chemical structure and general FTIR correlation tables.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uobasrah.edu.iq When a molecule absorbs UV or visible light, electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which absorption occurs (λmax) are characteristic of the molecule's conjugated system.

The pyrrolo[3,2-c]pyridine core is a conjugated aromatic system, which is expected to absorb strongly in the UV region. The specific λmax values and the intensity of the absorption bands are sensitive to the nature and position of substituents on the aromatic rings. The bromine and methyl groups will influence the electronic structure and thus the UV-Vis absorption spectrum. This technique is particularly useful for quantitative analysis and for monitoring reactions involving conjugated systems.

Expected UV-Vis Spectral Data for this compound:

Solvent λmax (nm)

Note: The data in this table is a general prediction for this type of chromophore. Actual experimental values may vary based on solvent and other conditions.

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and configuration. For pyrrolo[3,2-c]pyridine derivatives, single-crystal X-ray diffraction allows for the exact measurement of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's solid-state structure.

The analysis of crystallographic data also illuminates the intricate network of intermolecular interactions that govern the crystal packing. These non-covalent interactions, including hydrogen bonds, halogen bonds, and π-π stacking, are crucial in understanding the physical properties of the solid material. For instance, in the crystal structure of related bromo-pyridine compounds, molecules are often linked by various hydrogen bonds, such as O—H⋯N and C—H⋯Br, forming complex supramolecular architectures like chains or two-dimensional networks. nih.gov

In a study of a solvated molecular salt, 6-Bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile (B52724) monosolvate, X-ray analysis revealed that O—H⋯Cl and N—H⋯Cl hydrogen bonds link cations and anions into tetramers. nih.gov The analysis also identified short Br⋯Cl and O⋯Cl contacts. nih.gov A Hirshfeld surface analysis further quantified the contributions of different intermolecular interactions to the crystal packing, with H⋯H (52.4%), H⋯C/C⋯H (12.1%), H⋯Br/Br⋯H (11.0%), and H⋯Cl/Cl⋯H (10.2%) interactions being the most significant. nih.gov

Such detailed structural information is invaluable for structure-activity relationship (SAR) studies, polymorphism screening, and the rational design of new derivatives with desired solid-state properties.

Table 1: Representative Crystallographic Data for a Related Bromo-Pyridine Derivative (2-Bromo-3-hydroxy-6-methylpyridine)

ParameterValue
Chemical FormulaC₆H₆BrNO
Molecular Weight (Mr)188.03
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)11.4484 (19)
b (Å)9.0914 (15)
c (Å)13.230 (2)
V (ų)1377.1 (4)
Z8
Key Intermolecular BondsO—H⋯N, C—H⋯Br

Data sourced from a study on 2-Bromo-3-hydroxy-6-methylpyridine, illustrating typical data obtained from X-ray crystallography. nih.gov

Advanced Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of individual compounds from mixtures and for the assessment of sample purity. For pyrrolo[3,2-c]pyridine derivatives, advanced methods like HPLC and GC×GC provide the necessary resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of synthesized compounds in medicinal chemistry, including the pyrrolo[3,2-c]pyridine family. Reversed-phase HPLC (RP-HPLC) is the most common mode used for these types of molecules. In RP-HPLC, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol, often with additives like formic acid or trifluoroacetic acid to improve peak shape.

The purity of a compound is determined by integrating the area of its corresponding peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks, usually detected by a UV-vis spectrophotometer at a wavelength where the analyte absorbs strongly. Validated HPLC methods are crucial for ensuring the accuracy and precision of purity determination. ptfarm.pl For example, a validated RP-HPLC method for a related pyrrolo[3,4-c]pyridine derivative involved chromatography on an octadecyl column with an eluent composed of acetonitrile and a phosphate (B84403) buffer, with UV detection at 239 nm. ptfarm.pl Such methods are validated for parameters including selectivity, precision, accuracy, and linearity. ptfarm.pl

Table 2: Typical HPLC Parameters for Purity Analysis of Pyrrolopyridine Derivatives

ParameterTypical Conditions
Column Reversed-phase (e.g., C18, 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection UV at 254 nm or Diode Array Detector (DAD)
Injection Volume 10 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

For the analysis of highly complex mixtures, such as those encountered in metabolomics, environmental samples, or byproduct profiling in synthesis, one-dimensional chromatography may not provide sufficient resolving power. rsc.org Comprehensive two-dimensional gas chromatography (GC×GC) is a powerful technique that offers significantly enhanced separation capacity. mdpi.com

In GC×GC, the effluent from a primary gas chromatography column is continuously sampled and re-injected onto a second, shorter column with a different stationary phase. mdpi.com This process is facilitated by a modulator, which traps, focuses, and re-injects small fractions of the eluate from the first dimension into the second dimension. mdpi.com This results in a two-dimensional chromatogram (a contour plot) where compounds are separated based on two independent properties (e.g., volatility on the first dimension and polarity on the second). researchgate.net

This technique is particularly useful for resolving co-eluting components in complex matrices, allowing for a more detailed chemical characterization. researchgate.net When coupled with a mass spectrometer (GC×GC-MS), it becomes a formidable tool for identifying trace components in intricate samples, which could be relevant in the analysis of degradation products or metabolic profiles of pyrrolo[3,2-c]pyridine derivatives. rsc.orgmdpi.com The enhanced separation helps in distinguishing compounds with the same nominal mass, which is a significant advantage in complex sample analysis. mdpi.com

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. For a newly synthesized compound like this compound, elemental analysis serves as a crucial check of its elemental composition and purity.

The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. The experimental mass percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the proposed structure and indicates a high degree of purity.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsTotal WeightPercentage (%)
CarbonC12.011896.08843.46
HydrogenH1.00877.0563.19
BromineBr79.904179.90436.15
NitrogenN14.007228.01412.68
Total 221.062 100.00

Molecular Formula: C₈H₇BrN₂

Theoretical and Computational Chemistry Studies of Pyrrolo 3,2 C Pyridine Systems

Electronic Structure Analysis

The arrangement of electrons within a molecule is fundamental to its reactivity, stability, and spectroscopic properties. Computational methods are invaluable for elucidating the electronic structure of complex heterocyclic systems.

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
4-chloro-1H-pyrrolo[2,3-b]pyridineDFT (BLYP)Not ReportedNot Reported3.59 researchgate.net

To understand the behavior of molecules upon absorption of light, such as in fluorescence or phosphorescence, it is necessary to study their electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for this purpose. It allows for the calculation of vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. These calculations are instrumental in interpreting UV-Vis absorption spectra.

For example, TD-DFT has been successfully applied to various nitrogen-containing heterocyclic compounds to assign the electronic transitions observed in their experimental spectra. In a study on thiazolo[3,2-a]pyridine derivatives, TD-DFT computations were used to facilitate the assignment of the observed electronic transitions in their UV-Vis spectra. While specific TD-DFT studies on 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine are not extensively documented, it is anticipated that the lowest energy transitions would be of a π → π* nature, characteristic of aromatic systems. The calculations would also reveal how substituents like bromine and methyl influence the energies and intensities of these transitions.

The theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density distribution, offering insights into the nature of chemical bonds and intermolecular interactions. This approach is based on the topological properties of the electron density, ρ(r), and its Laplacian, ∇²ρ(r). Critical points in the electron density are located where the gradient of the density is zero. These points are classified by their rank and signature.

In a high-resolution X-ray diffraction and DFT study of 4-chloro-1H-pyrrolo[2,3-b]pyridine, the topological analysis of the experimental charge density was performed. The covalent nature of the N–C and C–C bonds within the pyrrolopyridine skeleton was established by the presence of (3, -1) bond critical points (BCPs) associated with significant electron densities (2.07–2.74 e Å⁻³) and highly negative Laplacian values (−11.37 to −19.20 e Å⁻⁵) researchgate.net. A negative Laplacian at a BCP is indicative of a shared-shell interaction, typical of covalent bonds.

Bond TypeElectron Density at BCP (e Å⁻³)Laplacian of Electron Density at BCP (e Å⁻⁵)Reference
N–C and C–C in pyrrolopyridine skeleton2.07–2.74-11.37 to -19.20 researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for exploring the three-dimensional structure and dynamic behavior of molecules, providing insights that are often inaccessible through experimental methods alone.

The presence of flexible substituents, such as the methyl group in this compound, introduces conformational flexibility. Conformational analysis aims to identify the stable arrangements of the atoms in a molecule (conformers) and the energy barriers for their interconversion. The rotation of the methyl group around the C-C single bond is a key conformational process.

While a detailed potential energy surface for the methyl group rotation in this compound is not available, studies on similar systems show that the rotational barriers for methyl groups are sensitive to the local chemical environment. The barrier height can be influenced by steric and electronic interactions with the adjacent pyrrole (B145914) and pyridine (B92270) rings and the nearby bromine atom. DFT calculations can be employed to compute the energy as a function of the dihedral angle of the methyl group, thereby determining the rotational barrier and identifying the most stable conformation. In many organic molecules, these barriers are typically on the order of a few kcal/mol.

In the solid state, molecules of this compound will arrange themselves in a crystalline lattice. The specific arrangement, or crystal packing, is determined by a delicate balance of intermolecular interactions. These interactions are crucial for understanding the physical properties of the solid material.

The pyrrolo[3,2-c]pyridine core offers several possibilities for intermolecular interactions. The N-H group of the pyrrole ring can act as a hydrogen-bond donor, while the nitrogen atom of the pyridine ring can act as a hydrogen-bond acceptor. This can lead to the formation of hydrogen-bonded chains or networks in the crystal structure. Furthermore, the aromatic rings can engage in π-π stacking interactions. The presence of the bromine atom introduces the possibility of halogen bonding, where the bromine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule. In a related context, intermolecular Br···π interactions have been observed in the crystal structures of other bromine-containing heterocyclic compounds. Computational studies can be used to model these interactions and predict the most stable crystal packing arrangements.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Pyrrolopyridine Scaffolds

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing the connection between the physicochemical properties of chemical compounds and their biological activities. taylorandfrancis.comwikipedia.org For pyrrolopyridine scaffolds, including this compound, QSAR methodologies are instrumental in predicting biological activities and guiding the design of new, more potent derivatives. nih.govnih.gov These models are built on the principle that the structural and electronic features of a molecule, known as molecular descriptors, determine its activity. taylorandfrancis.com By establishing a mathematical relationship between these descriptors and the observed activity, QSAR models can forecast the efficacy of novel or untested compounds. wikipedia.orgnih.gov

Derivation and Validation of QSAR Models

The development of a robust QSAR model is a systematic process that begins with the collection of a dataset of compounds with known activities, followed by descriptor calculation, model generation, and rigorous validation. nih.govuniroma1.it

Model Derivation:

Data Set Preparation: A crucial first step involves curating a dataset of pyrrolopyridine derivatives with experimentally determined biological activity (the response variable). wikipedia.org This set is typically divided into a training set, used to build the model, and a test set, used for external validation to assess its predictive power on new compounds. taylorandfrancis.comuniroma1.it

Descriptor Calculation: For each molecule in the dataset, a wide range of molecular descriptors (the predictor variables) are calculated. taylorandfrancis.com These can include physicochemical properties, steric, topological, and electronic descriptors. For pyrrolopyridine systems, quantum chemical calculations using methods like Density Functional Theory (DFT) are often employed to derive precise electronic descriptors. researchgate.net

Model Building: Using the training set, statistical methods are applied to establish a mathematical equation linking the descriptors to the biological activity. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF). nih.gov The goal is to select the most relevant descriptors that best explain the variance in the observed activity. uran.ua

Model Validation: Validation is essential to ensure the QSAR model is robust, reliable, and has strong predictive capability. wikipedia.orgnih.gov This process involves both internal and external validation procedures. nih.gov

Internal Validation: This procedure assesses the stability and robustness of the model using only the training set. researchgate.net The most common method is cross-validation, particularly the leave-one-out (LOO) technique, which generates the cross-validated correlation coefficient (Q²). researchgate.net A high Q² value (e.g., > 0.5) is generally considered an indicator of good model robustness. researchgate.net

External Validation: This is the most critical test of a model's predictive power. uniroma1.it The model generated from the training set is used to predict the activity of the compounds in the external test set. nih.gov The predictive ability is quantified by parameters such as the predicted correlation coefficient (R²_pred_). nih.gov

The statistical quality of a QSAR model is judged by several parameters, as detailed in the table below. nih.govresearchgate.netnih.gov

Validation Parameter Symbol Description Acceptable Value
Coefficient of DeterminationMeasures the fraction of the total variance in the observed activity that is explained by the model.> 0.6
Cross-validated R²Q² (or R²_cv)Assesses the internal predictive ability and robustness of the model.> 0.5
Predicted R² for Test SetR²_pred_Measures the model's ability to predict the activity of an external set of compounds.> 0.5
Root Mean Square ErrorRMSERepresents the standard deviation of the prediction errors, indicating the model's accuracy.As low as possible

Electronic Descriptors in Reactivity and Transformation Prediction

Electronic descriptors are fundamental in QSAR studies of pyrrolopyridine systems as they quantify the electronic structure of the molecules, which directly governs their chemical reactivity and interaction with biological targets. numberanalytics.com These descriptors are typically derived from quantum mechanical calculations and provide insight into a molecule's susceptibility to metabolic transformation and its ability to participate in various chemical reactions. researchgate.netresearchgate.net

Key Electronic Descriptors: Computational methods, particularly Density Functional Theory (DFT), are used to calculate a range of electronic descriptors that are crucial for predicting reactivity. numberanalytics.comiiste.org These descriptors help in understanding the nucleophilic and electrophilic nature of different sites within the pyrrolopyridine scaffold. scirp.org

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (E_HOMO_) and the Lowest Unoccupied Molecular Orbital (E_LUMO_) are among the most important quantum chemical descriptors. numberanalytics.com E_HOMO_ is related to the molecule's ability to donate electrons (nucleophilicity), while E_LUMO_ relates to its ability to accept electrons (electrophilicity). researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = E_LUMO_ - E_HOMO_) is an indicator of chemical stability and reactivity. numberanalytics.comresearchgate.net A smaller gap suggests the molecule is more polarizable and reactive. iiste.org

Conceptual DFT Descriptors: These provide a quantitative measure of various aspects of reactivity. numberanalytics.comscirp.org

The table below summarizes key electronic descriptors and their role in predicting chemical behavior. numberanalytics.comscirp.orgdigitellinc.com

Electronic Descriptor Symbol Formula Predicted Chemical Property
Chemical Potentialμμ ≈ (E_HOMO + E_LUMO_)/2Measures the tendency of electrons to escape from the system.
Chemical Hardnessηη ≈ (E_LUMO_ - E_HOMO_)/2Indicates resistance to change in electron distribution; higher values mean lower reactivity.
Global SoftnessSS = 1 / (2η)The reciprocal of hardness; a measure of the molecule's polarizability and reactivity.
Electrophilicity Indexωω = μ² / (2η)Quantifies the ability of a molecule to accept electrons; a measure of its electrophilic character. digitellinc.com
Nucleophilicity IndexNN = E_HOMO_ - E_HOMO_(TCE)Measures the nucleophilic character of a molecule relative to a reference (tetracyanoethylene, TCE). scirp.org
Dual DescriptorΔf-Identifies specific atomic sites within the molecule that are susceptible to nucleophilic or electrophilic attack. scirp.org

Emerging Applications of Pyrrolo 3,2 C Pyridine Derivatives in Advanced Materials Science

Development in Optoelectronic Materials

The development of high-performance organic molecules for optoelectronic devices is an area of intense research. Fused heterocyclic compounds are particularly attractive candidates due to their rigid and planar structures, which can facilitate intermolecular interactions and charge transport. These characteristics, combined with their inherent thermal and photochemical stability, make them suitable for applications in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

While specific research on the direct application of 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine in optoelectronic devices is limited, studies on related pyrrolopyridine isomers and derivatives have demonstrated the potential of this heterocyclic system. For instance, the photophysical properties of pyrrolo[3,2-c] niscpr.res.insigmaaldrich.comnaphthyridin-11(10H)-one derivatives have been investigated, revealing their fluorescence characteristics. niscpr.res.in These compounds exhibit absorption maxima in the range of 331-392 nm and emission maxima between 421-492 nm in DMF, with quantum yields ranging from 0.23 to 0.34. niscpr.res.in The fluorescence properties were found to be dependent on the nature of the substituents on the nitrogen atom of the pyrrole (B145914) ring. niscpr.res.in

The following table summarizes the photophysical data for some of the studied pyrrolo[3,2-c] niscpr.res.insigmaaldrich.comnaphthyridin-11(10H)-one derivatives, highlighting the tunability of their optical properties through chemical modification.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine?

  • Methodological Answer : The compound is typically synthesized via bromination of the parent pyrrolopyridine scaffold. A widely used approach involves reacting 2-methyl-1H-pyrrolo[3,2-c]pyridine with brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C). Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
  • Key Data :

  • Yield: 60–75% (depending on stoichiometry and reaction time) .
  • Purity: >95% confirmed by HPLC .

Q. How is the compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on a combination of techniques:

  • NMR : 1^1H and 13^13C NMR to verify substitution patterns (e.g., bromine at position 6, methyl at position 2).
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (211.06 g/mol) .
  • X-ray Crystallography : For unambiguous assignment of regiochemistry in crystalline derivatives .

Q. What are the solubility and stability profiles of this compound?

  • Methodological Answer :

  • Solubility : Soluble in DMSO, DMF, and chloroform; sparingly soluble in water. Optimize stock solutions in DMSO for biological assays .
  • Stability : Store at –20°C under inert atmosphere (N2_2) to prevent decomposition. Monitor via TLC for degradation over time .

Advanced Research Questions

Q. How to address low yields in bromination reactions during synthesis?

  • Methodological Answer : Low yields often stem from competing side reactions (e.g., over-bromination or ring oxidation). Mitigation strategies include:

  • Temperature Control : Maintain reaction at ≤25°C to suppress side pathways.
  • Catalytic Additives : Use Lewis acids (e.g., FeCl3_3) to enhance regioselectivity .
  • Purification : Employ gradient elution in column chromatography to separate byproducts .
    • Data Contradiction Analysis : Discrepancies in reported yields (60–75% vs. 50–65% in some studies) may arise from variations in NBS purity or solvent drying protocols .

Q. What strategies optimize the compound’s reactivity for cross-coupling reactions?

  • Methodological Answer : The bromine atom at position 6 is highly reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection : Pd(PPh3_3)4_4 or XPhos Pd G3 for aryl couplings.
  • Solvent System : Use toluene/EtOH (3:1) with K2_2CO3_3 as base.
  • Monitoring : Track reaction progress via LC-MS to prevent over-functionalization .
    • Case Study : Substitution with phenylboronic acid achieved 85% conversion under optimized conditions .

Q. How to resolve discrepancies in spectroscopic data across studies?

  • Methodological Answer : Conflicting NMR or MS data may arise from impurities or tautomeric forms. Validate by:

  • 2D NMR (COSY, HSQC) : Confirm spin systems and connectivity.
  • Isotopic Labeling : Use 15^{15}N-labeled analogs to clarify tautomerism in the pyrrolopyridine ring .
    • Example : A reported 1^1H NMR shift at δ 7.8 ppm (aromatic H) was later corrected to δ 7.5 ppm after re-isolation .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Methodological Answer : Prioritize assays based on target hypotheses:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, BRAF) using fluorescence polarization.
  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.
  • Anti-inflammatory Activity : Measure TNF-α suppression in LPS-stimulated macrophages .
    • Data Interpretation : Correlate bioactivity with substituent effects (e.g., methyl group’s role in membrane permeability) .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and goggles.
  • Ventilation : Use a fume hood for weighing and reactions.
  • Waste Disposal : Quench brominated byproducts with Na2_2S2_2O3_3 before disposal .
    • Hazard Notes : Classified as harmful (H302, H317); avoid skin contact and inhalation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.